1,5-Anhydrosorbitol

Description

1,5-anhydroglucitol is a natural product found in Polygala tenuifolia, Arabidopsis thaliana, and other organisms with data available.

1,5-Anhydroglucitol is a metabolite found in the aging mouse brain.

Structure

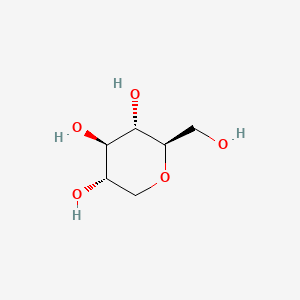

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3S,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4+,5+,6+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCAJMNYNOGXPB-SLPGGIOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893389, DTXSID60893379 |

Source

|

| Record name | 1,5-Anhydroglucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Anhydro-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 1,5-Anhydrosorbitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

154-58-5, 40026-07-1 |

Source

|

| Record name | 1,5-Anhydroglucitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Anhydroglucitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anhydro-glucitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040026071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anhydroglucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Anhydro-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-anhydro-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-ANHYDRO-D-GLUCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54BB3B7XMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,5-ANHYDRO-GLUCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79RBL5ZLQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,5-Anhydrosorbitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142 - 143 °C |

Source

|

| Record name | 1,5-Anhydrosorbitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biochemical Pathway of 1,5-Anhydrosorbitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biochemical pathway of 1,5-Anhydrosorbitol (1,5-AG), a crucial biomarker for short-term glycemic control. The guide details its exogenous and endogenous sources, metabolic fate, and renal handling, with a focus on the molecular players and their kinetics. It also includes detailed experimental protocols for key assays and visualizations to facilitate a deeper understanding of the underlying mechanisms.

Introduction to this compound (1,5-AG)

1,5-Anhydro-D-glucitol, commonly known as this compound (1,5-AG), is a naturally occurring six-carbon monosaccharide, structurally similar to glucose.[1][2] It is predominantly derived from dietary sources and is metabolically stable in the human body.[1][2] The plasma concentration of 1,5-AG is maintained within a stable range in healthy individuals, primarily regulated by a balance between dietary intake, endogenous production, and renal excretion and reabsorption.[1] Its clinical utility lies in its sensitivity to short-term fluctuations in blood glucose levels, making it a valuable marker for monitoring glycemic control in diabetic patients.

Biochemical Pathways of this compound

The biochemical journey of 1,5-AG in the human body involves several key stages: absorption from dietary sources, a minor endogenous synthesis pathway, distribution throughout the body, and finally, filtration and reabsorption in the kidneys.

Exogenous Pathway: Dietary Intake and Absorption

The primary source of 1,5-AG in the human body is through the diet. It is present in a variety of food items, with notable concentrations found in soybeans, rice, pasta, fish, fruits, and vegetables. Following ingestion, 1,5-AG is efficiently absorbed in the intestine and enters the bloodstream.

Endogenous Synthesis of this compound

While dietary intake is the main contributor, a minor pathway for endogenous synthesis of 1,5-AG exists, originating from glycogen (B147801) metabolism. This pathway involves a two-step enzymatic process:

-

Formation of 1,5-Anhydro-D-fructose (1,5-AF): The enzyme α-1,4-glucan lyase acts on glycogen, cleaving α-1,4-glucosidic linkages to produce 1,5-anhydro-D-fructose (1,5-AF).

-

Reduction to this compound: 1,5-AF is subsequently reduced to 1,5-AG by the enzyme 1,5-anhydro-D-fructose reductase , an NADPH-dependent enzyme.

The physiological concentration of 1,5-AF in human plasma is typically very low or undetectable, suggesting its rapid conversion to 1,5-AG.

References

The Discovery and Enduring Scientific Significance of 1,5-Anhydrosorbitol: A Technical Guide

An in-depth exploration of the journey of 1,5-Anhydrosorbitol (1,5-AG) from its botanical origins to its role as a key biomarker in glycemic control. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound (1,5-AG), a naturally occurring monosaccharide, has traversed a remarkable scientific trajectory from its initial discovery in a medicinal plant to its current status as a validated, short-term biomarker for glycemic control. Structurally similar to glucose, its unique physiological handling—specifically, the competitive inhibition of its renal reabsorption by glucose—forms the basis of its clinical utility. This guide provides a comprehensive overview of the historical milestones in the discovery of 1,5-AG, its physiological significance, detailed modern analytical protocols for its quantification, and a summary of key quantitative data.

Discovery and Historical Timeline

The scientific journey of this compound is marked by several key discoveries that progressively unveiled its presence and physiological importance.

-

1943: Chemical Structure Elucidation: The precise chemical structure of this compound was defined, laying the groundwork for understanding its biochemical properties[1].

-

1972-1973: Discovery in Human Fluids: A pivotal moment in the history of 1,5-AG was its discovery in human plasma in 1972 by Pitkänen, followed by its identification in cerebrospinal fluid in 1973[1]. This marked the beginning of research into its role in human physiology.

-

1982: Early Quantification in Diabetic Patients: Pitkänen further investigated serum levels of 1,5-anhydroglucitol using gas chromatography, noting significantly lower levels in patients with insulin-dependent diabetes mellitus[2]. This was a crucial step in linking 1,5-AG levels to glycemic status.

-

1991: Commercial Assay Development: The first commercial product for measuring 1,5-AG was developed in Japan, paving the way for its broader clinical use[1].

-

2003: FDA Approval: The U.S. Food and Drug Administration (FDA) approved the GlycoMark™ test for monitoring 1,5-AG as a marker of short-term glycemic control, solidifying its role in clinical diagnostics.

Historical Significance in Science

The primary scientific significance of this compound lies in its utility as a highly specific, short-term marker of glycemic control, offering a different temporal window compared to traditional markers like HbA1c and fructosamine.

-

A Unique Window into Glycemic Excursions: Unlike HbA1c, which reflects average glycemia over 2-3 months, 1,5-AG levels respond rapidly to changes in blood glucose, reflecting glycemic excursions over the preceding 1-2 weeks. This makes it particularly valuable for detecting postprandial hyperglycemia, which may not be apparent from HbA1c readings alone.

-

Complementary Role to Traditional Markers: 1,5-AG provides complementary information to HbA1c. A patient with a seemingly well-controlled HbA1c may still experience significant glycemic variability, which would be indicated by a low 1,5-AG level.

-

Understanding Renal Glucose Handling: The mechanism of 1,5-AG reabsorption and its competitive inhibition by glucose has contributed to a deeper understanding of renal physiology, particularly the processes in the proximal tubule.

-

Cardiovascular Risk Assessment: Emerging research has linked low levels of 1,5-AG to an increased risk of cardiovascular events, even in non-diabetic individuals, suggesting its potential role as a broader metabolic health marker.

Data Presentation: Quantitative Summary

The concentration of this compound in biological fluids is a key indicator of its clinical utility. The following tables summarize representative quantitative data from various studies.

| Population | Sample Type | 1,5-AG Concentration (µg/mL) | Notes | References |

| Healthy Adults (U.S.) | Serum | 10.2 - 33.8 (males), 5.9 - 31.8 (females) | Nonparametric 2.5th-97.5th percentiles | |

| Healthy Adults (General) | Serum | 12 - 40 | Normal range | |

| Type 1 Diabetes Mellitus | Serum | < 10 µmol/L (in 44 patients) | Significantly lower than healthy subjects | |

| Type 2 Diabetes Mellitus | Plasma | Markedly reduced compared to controls | ||

| Healthy Subjects (for Saliva) | Saliva | 0.53 (0.35-0.77) by LC-MS, 3.30 (2.30-4.30) by enzymatic method | ||

| Diabetes Screening Cut-off | Serum | 11.18 | Sensitivity: 92.6%, Specificity: 82.3% |

Table 1: Reference and Pathological Concentrations of this compound

| Assay Parameter | GlycoMark™ Enzymatic Assay | LC-MS/MS Method | References |

| Linearity | 0 - 50 µg/mL | 1 - 50 µg/mL | |

| Within-Assay Precision (%CV) | 1.3 - 3.8 | Not explicitly stated, but method validated for precision | |

| Between-Assay Precision (%CV) | 0.79 - 3.7 | Not explicitly stated, but method validated for precision | |

| Limit of Detection | 0.49 µg/mL | Not explicitly stated, but validated for sensitivity | |

| Sample Type | Serum, Plasma | Plasma, Urine, Saliva | |

| Sample Volume | 4 µL | 50 µL (for urine) |

Table 2: Performance Characteristics of Common this compound Assay Methods

Experimental Protocols

Historical Methodologies (Principles)

5.1.1 Initial Isolation from Polygala senega (circa 1888): While the exact protocol is not available, the isolation would have followed the principles of 19th-century phytochemistry. This likely involved:

-

Extraction: Maceration or percolation of the dried plant material with a solvent such as ethanol (B145695) or water.

-

Purification: A series of steps including precipitation of impurities (e.g., with lead acetate), filtration, and fractional crystallization from a suitable solvent to isolate the crystalline this compound.

5.1.2 Pitkänen's Discovery in Human Plasma (1972-1982): Pitkänen's early work on identifying and quantifying 1,5-AG in human serum utilized gas chromatography (GC) and mass fragmentography. The general steps would have included:

-

Deproteinization: Removal of proteins from the serum sample, likely using an acid such as trichloroacetic acid.

-

Derivatization: Conversion of the polar hydroxyl groups of 1,5-AG into volatile derivatives (e.g., trimethylsilyl (B98337) ethers) to make it suitable for GC analysis.

-

Gas Chromatography: Separation of the derivatized 1,5-AG from other components of the sample on a GC column.

-

Detection and Identification: Detection by a flame ionization detector and confirmation of its identity using mass spectrometry to analyze the fragmentation pattern.

Modern Analytical Methods

5.2.1 Enzymatic Assay (GlycoMark™) This is a widely used automated method for quantifying 1,5-AG in serum or plasma.

Principle: The assay is based on a two-step enzymatic reaction. First, endogenous glucose is removed. Then, 1,5-AG is oxidized by pyranose oxidase to produce hydrogen peroxide (H₂O₂), which is then quantified in a colorimetric reaction catalyzed by peroxidase.

Detailed Protocol (based on FDA summary for Roche Hitachi 917):

-

Sample Preparation: Serum or plasma samples are used directly.

-

Reagent 1 (Pretreatment): 4 µL of the sample is mixed with Reagent 1. This reagent contains glucokinase, ATP, and phosphoenolpyruvate (B93156) to phosphorylate and remove glucose from the reaction pathway.

-

Reagent 2 (Coloring): Reagent 2, containing pyranose oxidase and peroxidase, is added. Pyranose oxidase acts on 1,5-AG to produce H₂O₂.

-

Color Development: The H₂O₂ reacts with a chromogen (e.g., N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline) in the presence of peroxidase to produce a colored product.

-

Spectrophotometric Measurement: The absorbance of the colored product is measured by the automated chemistry analyzer.

-

Quantification: The concentration of 1,5-AG is determined by comparing the absorbance to a 2-point calibration curve.

5.2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS offers high sensitivity and specificity for the quantification of 1,5-AG in various biological matrices.

Principle: This method involves the chromatographic separation of 1,5-AG from other sample components followed by its detection and quantification using a mass spectrometer.

Detailed Protocol for Plasma Analysis:

-

Sample Preparation:

-

To a plasma sample, add an isotope-labeled internal standard (e.g., ¹³C₆-1,5-AG).

-

Precipitate proteins by adding a solvent like acetonitrile.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

-

Chromatographic Separation:

-

Inject the supernatant onto an LC system.

-

Separation is typically achieved on a polar column, such as an amide or HILIC column (e.g., 150 mm x 2.0 mm i.d., 5 µm particle size).

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a modifier like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic component (e.g., acetonitrile) is used.

-

-

Mass Spectrometric Detection:

-

The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operated in negative ion mode.

-

Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both 1,5-AG and its internal standard are monitored for high selectivity.

-

-

Quantification:

-

A calibration curve is generated by analyzing standards of known 1,5-AG concentrations.

-

The concentration of 1,5-AG in the samples is calculated from the peak area ratio of the analyte to the internal standard.

-

Mandatory Visualizations

Caption: Renal handling and competitive inhibition of 1,5-AG reabsorption by glucose.

Caption: Workflow for the enzymatic assay of this compound.

Caption: Workflow for the LC-MS/MS analysis of this compound.

References

The Physiological Role of 1,5-Anhydrosorbitol in Human Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Anhydroglucitol (1,5-AG), a naturally occurring and metabolically stable polyol, has emerged as a significant biomarker for the short-term monitoring of glycemic control. Structurally similar to glucose, its plasma concentrations are exquisitely sensitive to hyperglycemic excursions, offering a unique window into recent glycemic status that is complementary to traditional markers like HbA1c. This technical guide provides an in-depth exploration of the physiological role of 1,5-AG in human metabolism, its pharmacokinetics, the methodologies for its quantification, and its clinical utility. Detailed experimental protocols for key assays are provided, alongside quantitative data and visual representations of its metabolic pathways and analytical workflows to support researchers, scientists, and drug development professionals in this field.

Introduction

1,5-Anhydroglucitol (also known as 1,5-anhydro-D-glucitol or 1-deoxyglucose) is a six-carbon monosaccharide that is a validated marker of short-term glycemic control[1][2][3]. Primarily derived from dietary sources, 1,5-AG is well-absorbed in the intestine and distributed throughout all organs and tissues[1][2]. Its clinical significance lies in its unique relationship with plasma glucose levels; under normoglycemic conditions, serum concentrations of 1,5-AG remain stable. However, during periods of hyperglycemia where blood glucose levels exceed the renal reabsorption threshold, the urinary excretion of 1,5-AG increases, leading to a rapid decline in its serum levels. This inverse relationship provides a sensitive measure of glycemic excursions over the preceding 1-2 weeks.

This guide will delve into the core aspects of 1,5-AG physiology, including its metabolic pathway, renal handling, and the kinetics of its transport. Furthermore, it will provide detailed methodologies for the quantitative analysis of 1,5-AG and summarize key quantitative data relevant to its role as a biomarker.

The Physiological Journey of 1,5-Anhydroglucitol

The physiological role of 1,5-AG is intrinsically linked to its handling by the kidneys and its interaction with glucose transporters.

Absorption, Distribution, and Metabolism

1,5-AG is primarily introduced into the body through diet and is readily absorbed in the gastrointestinal tract. Following absorption, it is distributed to various tissues. A key characteristic of 1,5-AG is its metabolic stability; it is not significantly metabolized in the body. Studies in hepatocytes and skeletal muscle cells have shown that the metabolic rate of 1,5-AG is less than 3%, and there is no evidence of de novo synthesis. This metabolic inertness is crucial for its utility as a biomarker, as its plasma concentration is not confounded by metabolic processes.

Renal Handling and the Inverse Relationship with Glycemia

The concentration of 1,5-AG in the blood is maintained within a stable range in healthy individuals due to a balance between dietary intake and renal excretion. 1,5-AG is freely filtered by the glomerulus and almost completely reabsorbed in the renal proximal tubules, with a reabsorption rate exceeding 99%.

The critical aspect of 1,5-AG physiology is the competitive inhibition of its renal reabsorption by glucose. When blood glucose concentrations rise above the renal threshold for glucose reabsorption (typically around 180 mg/dL), the glucose transporters in the proximal tubules become saturated with glucose. This saturation leads to a competitive inhibition of 1,5-AG reabsorption, resulting in increased urinary excretion of 1,5-AG and a subsequent decrease in its plasma concentration. This mechanism forms the basis of its use as a marker for hyperglycemic excursions.

The transporters responsible for the renal reabsorption of 1,5-AG are thought to be sodium-glucose cotransporters (SGLTs), with evidence suggesting a primary role for SGLT4 and SGLT5.

Quantitative Data on 1,5-Anhydroglucitol

The following tables summarize key quantitative data regarding 1,5-AG concentrations in various populations and its kinetic properties.

Table 1: Reference Ranges of Serum 1,5-Anhydroglucitol (µg/mL)

| Population | Male | Female | Reference(s) |

| Healthy Adults (USA) | 10.7 - 32.0 | 6.8 - 29.3 | |

| Healthy Adults (China, Jiangsu) | 15.8 - 52.6 | 14.3 - 48.0 | |

| Healthy Adults (China, Overall) | 31.11 ± 8.91 | 26.33 ± 8.05 | |

| Healthy Youth (≤18 years) | 25.9 ± 5.7 | 23.5 ± 6.0 | |

| Healthy Young Adults (>18 years) | 22.5 ± 6.9 | 22.5 ± 6.9 | |

| Type 1 Diabetes Patients | 4.5 ± 2.3 | 3.4 ± 1.6 | |

| Type 2 Diabetes Patients (China) | 4.57 ± 3.71 | 4.57 ± 3.71 | |

| Type 2 Diabetes Patients (Basrah) | 3.69 ± 1.55 | 3.57 ± 1.58 |

Table 2: Kinetic and Other Quantitative Parameters of 1,5-Anhydroglucitol

| Parameter | Value | Notes | Reference(s) |

| Renal Reabsorption Rate | >99.9% | In normoglycemic individuals. | |

| Renal Threshold for Glucose | ~180 mg/dL | The plasma glucose concentration above which significant glucosuria and subsequent 1,5-AG excretion occur. | |

| Half-life in Plasma | ~1-2 weeks | Reflects the time it takes for 1,5-AG levels to respond to changes in glycemic control. | |

| Recovery Rate in Plasma | ~0.3 µg/mL per day | Rate of increase in serum 1,5-AG when glycemic control is improved. | |

| Metabolic Rate | < 3% | In hepatocytes and skeletal muscle cells. | |

| Affinity of Hexokinase for 1,5-AG | 42.5% of that for glucose | Indicates that 1,5-AG is a poor substrate for this key glycolytic enzyme. |

Experimental Protocols

Accurate quantification of 1,5-AG is essential for its clinical and research applications. The two most common methods are enzymatic assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Enzymatic Assay for Serum 1,5-Anhydroglucitol (GlycoMark™ Assay Principle)

This method provides a quantitative measurement of 1,5-AG in serum or plasma and is widely used in clinical settings.

Principle: The assay is based on a two-step enzymatic reaction. First, endogenous glucose in the sample, which would interfere with the measurement, is phosphorylated to glucose-6-phosphate by glucokinase (GK) in the presence of ATP. An ATP-regeneration system is included to drive this reaction to completion. Glucose-6-phosphate is not a substrate for the subsequent enzyme. In the second step, pyranose oxidase (PROD) specifically oxidizes 1,5-AG, producing hydrogen peroxide (H₂O₂). The amount of H₂O₂ generated is proportional to the concentration of 1,5-AG in the sample and is quantified colorimetrically using a peroxidase (POD) catalyzed reaction with a chromogenic substrate.

Detailed Protocol: This protocol is based on the principles of commercially available kits and should be adapted according to the specific manufacturer's instructions.

-

Sample Preparation:

-

Collect whole blood in a serum separator tube (SST) or a tube containing EDTA or heparin as an anticoagulant.

-

Allow serum to clot at room temperature.

-

Centrifuge the sample to separate serum or plasma from blood cells.

-

The serum or plasma can be stored at 2-8°C for up to one week or frozen at -20°C for longer storage.

-

-

Reagent Preparation:

-

Prepare the working reagents (Reagent 1 and Reagent 2) according to the kit insert. This typically involves reconstituting lyophilized reagents with the provided buffer.

-

Prepare calibrators and controls as specified.

-

-

Assay Procedure (Automated Analyzer):

-

Pipette a small volume of sample (e.g., 4 µL) and Reagent 1 (containing glucokinase, ATP, and the ATP-regeneration system) into a reaction cuvette.

-

Incubate to allow for the complete phosphorylation of glucose.

-

Add Reagent 2 (containing pyranose oxidase, peroxidase, and the chromogenic substrate).

-

Incubate to allow for the oxidation of 1,5-AG and the subsequent color development.

-

Measure the absorbance of the resulting colored product at the specified wavelength (e.g., 450 nm).

-

-

Calculation:

-

The concentration of 1,5-AG in the sample is calculated from a calibration curve generated using the provided calibrators.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma 1,5-Anhydroglucitol

LC-MS/MS offers high specificity and sensitivity for the quantification of 1,5-AG and is considered a reference method.

Principle: This method involves the separation of 1,5-AG from other plasma components using liquid chromatography, followed by its detection and quantification using tandem mass spectrometry. An isotopically labeled internal standard (e.g., ¹³C₆-1,5-AG) is added to the sample to ensure accurate quantification.

Detailed Protocol: This is a general protocol and should be optimized for the specific instrumentation used.

-

Sample Preparation:

-

To 50 µL of plasma, add 50 µL of an internal standard solution (e.g., ¹³C₆-1,5-AG in methanol).

-

Add 200 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection.

-

-

LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar compounds like 1,5-AG. An amide column can also be used.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium (B1175870) formate.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

MRM Transitions:

-

1,5-AG: Monitor the transition of the precursor ion (e.g., m/z 163.1) to a specific product ion.

-

Internal Standard: Monitor the transition of the isotopically labeled precursor ion to its corresponding product ion.

-

-

-

Data Analysis:

-

The concentration of 1,5-AG in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

-

Signaling Pathways and Experimental Workflows

The understanding of 1,5-AG's role extends beyond its function as a passive biomarker. While its direct involvement in major signaling pathways in general metabolism is not yet fully elucidated, its core physiological processing and analytical workflows can be visualized.

Caption: Metabolic pathway of 1,5-Anhydroglucitol in the human body.

Caption: Experimental workflow for the enzymatic determination of 1,5-AG.

Conclusion

1,5-Anhydroglucitol has firmly established its place as a valuable biomarker in the landscape of glycemic monitoring. Its unique physiological properties, particularly its metabolic stability and the competitive nature of its renal reabsorption with glucose, make it a sensitive and reliable indicator of short-term hyperglycemic excursions. This technical guide has provided a comprehensive overview of the physiological role of 1,5-AG, supported by quantitative data and detailed experimental protocols. For researchers, scientists, and drug development professionals, a thorough understanding of 1,5-AG's metabolism and analytical methodologies is paramount for its effective application in both clinical and research settings. The continued exploration of 1,5-AG holds promise for refining our understanding of glycemic control and its impact on metabolic diseases.

References

1,5-Anhydrosorbitol: A Technical Guide for Researchers and Drug Development Professionals on its Role as a Biomarker for Short-Term Glycemic Control

This technical guide provides a comprehensive overview of 1,5-Anhydrosorbitol (1,5-AG) as a sensitive biomarker for short-term glycemic control. It is designed for researchers, scientists, and professionals in drug development who require a detailed understanding of 1,5-AG's biochemical properties, measurement protocols, and clinical applications.

Introduction to this compound (1,5-AG)

This compound, also known as 1,5-anhydroglucitol (1,5-AG), is a naturally occurring, metabolically stable monosaccharide found in the human body.[1][2] It is a validated marker for short-term glycemic control, offering unique insights into glucose fluctuations that other markers may not capture.[3] Derived primarily from food, 1,5-AG is readily absorbed and distributed throughout the body.[1] Its clinical utility stems from its unique relationship with blood glucose levels, particularly its response to periods of hyperglycemia.[3]

Biochemical Mechanism of Action

The function of 1,5-AG as a glycemic biomarker is intrinsically linked to its renal handling. Under normal glycemic conditions, 1,5-AG is filtered by the glomerulus and almost entirely reabsorbed in the renal tubules.[4] However, when blood glucose concentrations exceed the renal threshold for glucosuria (approximately 180 mg/dL), the excess glucose competitively inhibits the reabsorption of 1,5-AG.[3] This leads to increased urinary excretion of 1,5-AG and a corresponding decrease in its serum concentration.[1] Consequently, lower serum 1,5-AG levels are indicative of recent hyperglycemic episodes.[5][6] This inverse relationship allows 1,5-AG to serve as a sensitive marker for short-term glycemic excursions, reflecting glycemic control over the preceding 1 to 2 weeks.[5][6]

Caption: Renal handling of 1,5-AG in normoglycemic vs. hyperglycemic states.

Comparative Analysis with Other Glycemic Markers

1,5-AG provides a distinct advantage in glycemic monitoring by reflecting blood glucose changes over a 1 to 2-week period.[5][6] This positions it as a valuable intermediate-term marker, complementing the long-term view of HbA1c (2-3 months) and the shorter-term perspective of fructosamine (B8680336) (2-3 weeks).[3] It is particularly effective for evaluating postprandial glucose in patients with moderate and well-managed conditions.[5][7]

| Parameter | This compound (1,5-AG) | Glycated Hemoglobin (HbA1c) | Fructosamine |

| Timeframe of Glycemic Reflection | 1–2 weeks[5][6] | 2–3 months | 2–3 weeks[3] |

| Primary Measurement | Postprandial hyperglycemia and short-term glycemic excursions[5][7] | Average blood glucose over a prolonged period | Average blood glucose over a shorter period |

| Key Advantages | - Sensitive to short-term glycemic variability[4]- Not influenced by hemolysis[5][6] | - Well-established standard for long-term control- Strong predictive value for long-term complications | - Useful when HbA1c is unreliable (e.g., hemoglobinopathies)[8]- Reflects more recent glycemic changes than HbA1c |

| Limitations | - Levels can be affected by SGLT2 inhibitors[9]- May be influenced by severe liver dysfunction[10] | - Does not capture glycemic excursions or hypoglycemia[11]- Unreliable in conditions affecting red blood cell lifespan[8] | - Influenced by serum protein concentrations and turnover- Less standardized than HbA1c |

| Correlation with HbA1c | r = -0.629[12] | N/A | Strong correlation[8] |

| Correlation with Fructosamine | r = -0.590[12] | Strong correlation[8] | N/A |

| Sensitivity for Diabetes | 84.2%[12] | Varies by cutoff | Generally lower than HbA1c |

| Specificity for Diabetes | 93.1%[12] | Varies by cutoff | Generally lower than HbA1c |

Experimental Protocols for 1,5-AG Measurement

The quantification of 1,5-AG can be performed using several methods, with enzymatic assays and chromatography-mass spectrometry being the most prevalent in clinical and research settings.[7]

Enzymatic Assay

Enzymatic assays are commonly used for routine clinical measurement of 1,5-AG due to their simplicity and amenability to automation.[10] The GlycoMark™ assay is a widely used commercial kit.[7][10]

Methodology:

-

Sample Collection: Serum or plasma is the standard sample type.

-

Principle: The assay typically involves a two-step enzymatic reaction. In the first step, 1,5-AG is oxidized by pyranose oxidase, producing hydrogen peroxide (H₂O₂).

-

Detection: The H₂O₂ generated is then quantified in a second reaction catalyzed by peroxidase, which involves the conversion of a colorless substrate into a colored product.

-

Quantification: The intensity of the color is measured spectrophotometrically and is inversely proportional to the concentration of 1,5-AG in the sample.

Caption: Workflow of a typical enzymatic assay for 1,5-AG.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is considered a reference method for 1,5-AG quantification due to its high sensitivity and specificity, though it is more complex than enzymatic assays.[7]

Methodology:

-

Sample Preparation:

-

Proteins in the serum or plasma sample are precipitated, typically using a solvent like acetonitrile.

-

An internal standard (e.g., a stable isotope-labeled 1,5-AG) is added to the sample for accurate quantification.

-

The sample is centrifuged, and the supernatant is collected for analysis.

-

-

Chromatographic Separation:

-

The prepared sample is injected into a liquid chromatography system.

-

1,5-AG is separated from other sample components on a chromatographic column (e.g., a HILIC column).

-

-

Mass Spectrometric Detection:

-

The eluent from the LC system is introduced into a mass spectrometer.

-

1,5-AG is ionized (e.g., by electrospray ionization) and detected based on its specific mass-to-charge ratio.

-

-

Quantification: The concentration of 1,5-AG is determined by comparing its peak area to that of the internal standard.

Caption: Standard workflow for LC-MS based quantification of 1,5-AG.

Applications in Research and Drug Development

The unique characteristics of 1,5-AG make it a valuable tool in both clinical research and the pharmaceutical industry.

-

Clinical Trials: 1,5-AG can serve as a sensitive endpoint in clinical trials for new diabetes therapies, particularly those targeting postprandial hyperglycemia.[10] It can reflect changes in glycemic control more rapidly than HbA1c, providing earlier insights into treatment efficacy.[10]

-

Drug Efficacy Monitoring: For drugs that affect renal glucose handling, such as SGLT2 inhibitors, 1,5-AG levels are significantly impacted.[9] While this complicates its use as a glycemic marker in patients on these drugs, it can serve as an indicator of the drug's mechanism of action and patient adherence.[6]

-

Screening and Diagnosis: The combination of 1,5-AG with fasting plasma glucose has been shown to significantly increase the sensitivity of diabetes detection.[13] There is also emerging research on the use of salivary 1,5-AG as a noninvasive screening tool.[5][14]

-

Understanding Glycemic Variability: 1,5-AG is more closely associated with glucose fluctuations than HbA1c.[3] This makes it a useful marker in studies investigating the impact of glycemic variability on the development and progression of diabetic complications.[4][15]

Conclusion

This compound is a potent biomarker for short-term glycemic control, offering a unique window into recent hyperglycemic excursions. Its distinct mechanism of action and timeframe of glycemic reflection make it a valuable complement to traditional markers like HbA1c. For researchers and drug development professionals, 1,5-AG provides a sensitive tool for assessing the efficacy of novel therapeutic interventions and for furthering our understanding of glycemic dynamics in metabolic diseases.

References

- 1. Serum 1,5-anhydroglucitol (1,5 AG): new clinical marker for glycemic control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,5-Anhydroglucitol | C6H12O5 | CID 64960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,5-Anhydroglucitol as a Useful Marker for Assessing Short-Term Glycemic Excursions in Type 1 Diabetes [e-dmj.org]

- 5. frontiersin.org [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus [frontiersin.org]

- 8. KoreaMed Synapse [synapse.koreamed.org]

- 9. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]

- 10. Frontiers | The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications [frontiersin.org]

- 11. Finding the clinical utility of 1,5-anhydroglucitol among primary care practitioners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of 1,5-anhydroglucitol, HbA1c, and fructosamine for detection of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1,5-Anhydroglucitol in saliva is a noninvasive marker of short-term glycemic control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1,5-anhydroglucitol as a useful marker for assessing short-term glycemic excursions in type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 1,5-Anhydrosorbitol: A Technical Guide to its Dietary Landscape and Biological Availability

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 1,5-Anhydrosorbitol (1,5-AS), a naturally occurring monosaccharide gaining prominence as a sensitive short-term marker of glycemic control. This document delves into its dietary sources, bioavailability, and physiological roles, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling pathways.

Dietary Sources of this compound

This compound is ubiquitous in the human diet, with an average daily intake of approximately 4.4 to 4.5 mg.[1][2] It is structurally similar to glucose and is found in a wide variety of foodstuffs. While present in numerous food items, the concentration of 1,5-AS can vary significantly. Soybeans are recognized as a primary source of this polyol.[3]

Below is a summary of the reported concentrations of this compound in various food categories.

| Food Category | Mean Concentration (μg/g) | Reference |

| Starches | 2.5 ± 1.1 | [1] |

| Meats and Seafood | 0.9 ± 0.6 | [1] |

| Fruits | 0.7 ± 0.6 | |

| Beverages | 0.8 ± 0.7 | |

| Vegetables | 0.4 ± 0.2 |

Bioavailability and Pharmacokinetics of this compound

This compound exhibits high bioavailability, being well-absorbed in the intestine. Following ingestion, it is distributed to all organs and tissues and is metabolically stable, with nearly 100% being non-metabolized. The total body pool of 1,5-AS in humans is estimated to be between 500 and 1000 mg.

The homeostasis of 1,5-AS is maintained through a balance of dietary intake and urinary excretion. Under normal physiological conditions, 1,5-AS is freely filtered by the glomerulus and almost completely reabsorbed in the renal proximal tubules by sodium-glucose cotransporters (SGLTs), particularly SGLT4 and SGLT5.

Experimental Protocols for Bioavailability and Pharmacokinetic Analysis

The bioavailability and pharmacokinetics of this compound can be determined through in vivo studies involving the administration of a known quantity of 1,5-AS and subsequent monitoring of its concentration in biological fluids over time.

Objective: To determine the absorption, distribution, and excretion characteristics of this compound in human subjects.

Methodology:

-

Subject Recruitment: A cohort of healthy human volunteers is recruited. Exclusion criteria include a history of diabetes, renal dysfunction, or any metabolic disorder that might affect glucose or polyol metabolism.

-

Baseline Measurement: Fasting blood and urine samples are collected from each participant to establish baseline concentrations of 1,5-AS.

-

Administration: A standardized oral dose of this compound (e.g., a solution containing a precisely weighed amount) is administered to the fasting subjects.

-

Sample Collection:

-

Blood: Venous blood samples are collected at predetermined time points post-administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours). Serum or plasma is separated and stored at -80°C until analysis.

-

Urine: Total urine is collected at specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours) post-administration. The volume of each collection is recorded, and an aliquot is stored at -80°C.

-

-

Sample Analysis: The concentration of 1,5-AS in serum/plasma and urine samples is quantified using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or a specific enzymatic assay.

-

Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the concentration-time data:

-

Cmax: Maximum observed concentration in plasma.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): Total drug exposure over time.

-

t1/2 (Half-life): The time required for the concentration to decrease by half.

-

Renal Clearance (CLr): The rate of elimination of 1,5-AS via the kidneys.

-

Amount Excreted in Urine (Ae): The cumulative amount of 1,5-AS recovered in the urine.

-

Bioavailability (F%): Calculated by comparing the AUC after oral administration to the AUC after intravenous administration of the same dose.

-

Analytical Methodology: Quantification of this compound

A robust and sensitive method for the quantification of 1,5-AS in biological matrices is crucial for accurate pharmacokinetic studies.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation:

-

Plasma/Serum: Protein precipitation is performed by adding a solvent like acetonitrile (B52724) to the sample. The mixture is vortexed and centrifuged to pellet the proteins. The supernatant is then collected for analysis.

-

Urine: Samples are typically diluted with the initial mobile phase before injection.

-

-

Chromatographic Separation: A hydrophilic interaction liquid chromatography (HILIC) column is often used to achieve good retention and separation of the polar 1,5-AS molecule.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. This provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for 1,5-AS and an internal standard.

Physiological Roles and Signaling Pathways

Beyond its role as a glycemic marker, emerging research indicates that this compound may be involved in specific cellular signaling pathways.

Renal Handling and Competition with Glucose

The primary physiological process involving 1,5-AS is its renal handling, which is directly influenced by plasma glucose levels. This competitive interaction forms the basis of its utility as a marker for hyperglycemia.

Activation of the MAPK/ERK Signaling Pathway

Recent studies have identified a novel role for this compound in cell signaling, independent of its interaction with glucose transport. In precursor B-cell acute lymphoblastic leukemia (pre-B ALL) cells, 1,5-AS has been shown to promote glycolysis and the formation of reactive oxygen species (ROS), leading to the activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway.

Inhibition of Disaccharidases

This compound has been demonstrated to inhibit the activity of several disaccharidases in the small intestine, including sucrase, lactase, and maltase. This inhibitory action can reduce the breakdown of dietary disaccharides into absorbable monosaccharides, thereby potentially lowering postprandial blood glucose and insulin (B600854) levels.

Experimental Protocol for Disaccharidase Inhibition Assay:

-

Enzyme Source: A crude enzyme extract containing disaccharidases is prepared from the small intestine of a suitable animal model (e.g., rat) or from cultured intestinal epithelial cells (e.g., Caco-2 cells).

-

Substrate: A specific disaccharide substrate (e.g., sucrose (B13894) for sucrase activity) is prepared at a known concentration.

-

Inhibitor: this compound solutions of varying concentrations are prepared.

-

Assay Procedure:

-

The enzyme extract is pre-incubated with different concentrations of 1,5-AS for a specified period.

-

The reaction is initiated by adding the substrate.

-

The mixture is incubated at a controlled temperature (e.g., 37°C).

-

The reaction is stopped after a defined time by heat inactivation or the addition of a chemical inhibitor.

-

-

Product Quantification: The amount of monosaccharide product (e.g., glucose from sucrose hydrolysis) is measured using a suitable method, such as a glucose oxidase assay or high-performance liquid chromatography (HPLC).

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of 1,5-AS. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration. Kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined in the presence and absence of the inhibitor to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Influence on Insulin Secretion

The effect of this compound on insulin secretion is an area of ongoing investigation with some conflicting findings. In vitro studies using pancreatic beta-cell lines (RINr and MIN6) have shown that 1,5-AS can stimulate insulin secretion in a dose-dependent manner. However, other in vivo and in vitro studies using isolated rat pancreas did not observe this effect. Further research is required to fully elucidate the potential role of 1,5-AS in modulating insulin secretion.

Conclusion

This compound is a multifaceted molecule with a well-established role as a biomarker and emerging evidence suggesting its involvement in cellular signaling. Its widespread presence in the diet and high bioavailability make it a constant component of human physiology. For researchers and drug development professionals, a thorough understanding of its dietary sources, pharmacokinetics, and physiological functions is essential for accurate interpretation of its clinical measurements and for exploring its potential therapeutic applications. The detailed methodologies and pathway diagrams provided in this guide serve as a foundational resource for further investigation into the intriguing biology of this compound.

References

- 1. Effects of dietary carbohydrates on 1,5-anhydroglucitol in a population without diabetes: Results from the OmniCarb Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,5-Anhydroglucitol | Rupa Health [rupahealth.com]

- 3. The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1,5-Anhydroglucitol for Researchers and Drug Development Professionals

An In-depth Exploration of the Chemical Structure, Properties, and Biological Significance of a Key Glycemic Biomarker

Introduction

1,5-Anhydroglucitol (1,5-AG) is a naturally occurring, six-carbon monosaccharide that is structurally similar to D-glucose.[1][2][3] Unlike glucose, however, it is metabolically inert.[1][4] This unique characteristic, combined with its renal handling, has positioned 1,5-AG as a valuable short- to intermediate-term biomarker for monitoring glycemic control, particularly for assessing postprandial hyperglycemia. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological roles, and analytical methodologies related to 1,5-Anhydroglucitol, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Nomenclature

1,5-Anhydroglucitol is a pyranose derivative of glucose, specifically a 1-deoxy sugar alcohol. Its structure is characterized by the absence of the hydroxyl group at the C-1 position, which is replaced by a hydrogen atom, and the formation of a stable 1,5-anhydro ring.

Systematic IUPAC Name: (2R,3S,4R,5S)-2-(Hydroxymethyl)oxane-3,4,5-triol

Synonyms: 1-Deoxy-D-glucopyranose, 1,5-AG, Aceritol, Polygalitol

Chemical Formula: C6H12O5

Physicochemical Properties

A summary of the key physicochemical properties of 1,5-Anhydroglucitol is presented in the table below. This data is essential for its handling, analysis, and formulation in research and development settings.

| Property | Value | Reference |

| Molecular Weight | 164.16 g/mol | |

| Melting Point | 142 - 143 °C | |

| Solubility | Soluble in DMSO (100 mg/mL) | |

| Physical Description | Solid |

Biological Role and Signaling Pathways

The primary biological significance of 1,5-Anhydroglucitol lies in its utility as a marker of glycemic control. In individuals with normal blood glucose levels, 1,5-AG is filtered by the glomerulus and almost completely reabsorbed in the renal proximal tubules. However, during periods of hyperglycemia (blood glucose > 180 mg/dL), the reabsorption of glucose in the renal tubules becomes saturated, leading to competitive inhibition of 1,5-AG reabsorption. This results in increased urinary excretion of 1,5-AG and a corresponding decrease in its serum concentration. The serum levels of 1,5-AG reflect glycemic control over the preceding 1-2 weeks.

The signaling pathway illustrating the renal handling of 1,5-Anhydroglucitol and its relationship with glucose is depicted below.

Experimental Protocols

The quantification of 1,5-Anhydroglucitol in biological matrices is crucial for its clinical and research applications. Several analytical methods have been developed, with enzymatic assays and chromatographic techniques being the most common.

Enzymatic Assay (GlycoMark™)

The GlycoMark™ assay is a commercially available enzymatic method for the determination of 1,5-AG in serum or plasma. The principle of the assay involves a two-step enzymatic reaction.

Methodology:

-

Pre-treatment: The sample is first treated with glucokinase to convert endogenous glucose to glucose-6-phosphate. This step is essential to prevent interference from glucose in the subsequent reaction.

-

Oxidation and Detection: Pyranose oxidase is then added to catalyze the oxidation of 1,5-AG, which produces hydrogen peroxide (H2O2). The amount of H2O2 generated is directly proportional to the concentration of 1,5-AG in the sample. The H2O2 is then quantified colorimetrically using a peroxidase-catalyzed reaction.

The workflow for the enzymatic assay is illustrated in the following diagram.

References

- 1. 1,5-Anhydroglucitol | Rupa Health [rupahealth.com]

- 2. 1,5-Anhydroglucitol as a Marker of Acute Hyperglycemia in Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus [frontiersin.org]

- 4. 1,5-Anhydroglucitol - Wikipedia [en.wikipedia.org]

1,5-Anhydrosorbitol in Cerebrospinal Fluid: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of its Role, Measurement, and Implications in Neurological Disease

Abstract

1,5-Anhydrosorbitol (1,5-AS), a naturally occurring polyol, is emerging as a significant biomarker in the cerebrospinal fluid (CSF) for various neurological conditions, most notably Alzheimer's disease and mild cognitive impairment. Its concentration in the CSF is believed to reflect alterations in glucose metabolism within the central nervous system. This technical guide provides a comprehensive overview of the current understanding of 1,5-AS in CSF, including its metabolism, transport, and association with neuropathological states. It details quantitative data from recent studies, outlines experimental protocols for its analysis, and visualizes key pathways and workflows to facilitate further research and drug development in this promising area.

Introduction

Cerebrospinal fluid (CSF) analysis is a critical tool for understanding the pathophysiology of neurological disorders and for the discovery of novel biomarkers.[1][2] this compound (1,5-AS), the 1-deoxy form of glucose, has been established as a marker for short-term glycemic control in blood.[3] Recently, its presence and altered levels in the CSF have garnered attention for their potential implications in neurological diseases.[4] This guide synthesizes the current knowledge on CSF 1,5-AS, providing a technical resource for researchers and professionals in the field of neuroscience and drug development.

Metabolism and Transport of this compound

1,5-AS is primarily derived from food and is distributed throughout the body. It is metabolically stable, and its transport into cells is influenced by glucose levels. While the precise mechanisms of 1,5-AS transport across the blood-brain barrier (BBB) are not fully elucidated, it is understood that the BBB regulates the passage of small molecules into the central nervous system through a combination of passive diffusion and carrier-mediated transport. The polyol pathway, which involves the conversion of glucose to sorbitol and then to fructose (B13574), has been suggested to play a pathological role in dementia, and elevated CSF fructose and this compound levels may be indicative of this pathway's alteration.

Quantitative Data of this compound in Cerebrospinal Fluid

Recent metabolomic studies have identified significant changes in 1,5-AS concentrations in the CSF of patients with mild cognitive impairment (MCI) and Alzheimer's disease (AD). The following table summarizes key quantitative findings from a study utilizing nuclear magnetic resonance (NMR)-based metabolomics.

| Patient Group | Analyte | Fold Change (vs. Control) | p-value | Key Observation | Reference |

| MCI | This compound | Increased | Not specified | Altered levels distinguishing from AD. | |

| AD | This compound | Increased | Not specified | Higher levels in males with dementia. | |

| AD (Amyloid Positive) | This compound | Rise | Not specified | Associated with altered fructose metabolism. |

Further research is required to establish definitive concentration ranges and cut-off values for diagnostic and prognostic purposes.

Experimental Protocols for this compound Analysis in CSF

The accurate quantification of 1,5-AS in CSF is crucial for its validation as a biomarker. Two primary methods have been employed: Nuclear Magnetic Resonance (NMR)-based metabolomics and Liquid Chromatography-Mass Spectrometry (LC-MS).

NMR-Based Metabolomics Protocol

This protocol provides a general framework based on methodologies described for CSF metabolomics.

4.1.1. Sample Collection and Preparation

-

Collect CSF via lumbar puncture into polypropylene (B1209903) tubes.

-

Immediately place the samples on ice.

-

Centrifuge the samples to remove any cellular debris.

-

Store the supernatant at -80°C until analysis.

-

For analysis, thaw the CSF samples.

-

Mix a defined volume of CSF (e.g., 200 µL) with a phosphate (B84403) buffer solution containing a known concentration of an internal standard (e.g., TSP-d4) in D₂O.

-

Transfer the mixture to an NMR tube.

4.1.2. NMR Spectroscopy

-

Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Use a standard one-dimensional pulse sequence with water suppression.

-

Ensure consistent temperature during acquisition (e.g., 310.0 K).

4.1.3. Data Analysis

-

Process the raw NMR data using appropriate software (e.g., TopSpin).

-

Perform phasing, baseline correction, and referencing to the internal standard.

-

Identify and quantify metabolites by comparing the spectra to databases such as the Human Metabolome Database (HMDB) and Chenomx.

-

Perform statistical analysis to identify significant differences in 1,5-AS levels between groups.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is based on a validated method for 1,5-AS in other biological fluids and adapted for CSF.

4.2.1. Sample Preparation

-

Thaw frozen CSF samples.

-

Perform a protein precipitation step by adding a solvent like methanol (B129727) or acetonitrile.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

An internal standard (e.g., a stable isotope-labeled 1,5-AS) should be added at the beginning of the preparation.

4.2.2. LC-MS/MS Analysis

-

Use a liquid chromatography system coupled to a tandem mass spectrometer.

-

Employ a suitable chromatographic column for separation, such as a hydrophilic interaction liquid chromatography (HILIC) column.

-

The mobile phase will typically consist of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

-

The mass spectrometer should be operated in a multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for 1,5-AS and the internal standard.

4.2.3. Data Analysis

-

Quantify the concentration of 1,5-AS by constructing a calibration curve using standards of known concentrations.

-

Normalize the peak area of 1,5-AS to the peak area of the internal standard.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for clarity and understanding.

Experimental Workflow for CSF this compound Analysis

The following diagram illustrates a generalized workflow for the analysis of 1,5-AS in CSF, from sample collection to data interpretation.

Caption: Generalized workflow for this compound analysis in CSF.

Potential Signaling Pathway Implicated by 1,5-Anhydro-D-fructose

Research on 1,5-anhydro-D-fructose (1,5-AF), a related compound to 1,5-AS, has suggested a neuroprotective signaling pathway that may be relevant to aging-associated brain diseases. This pathway involves the activation of AMP-activated protein kinase (AMPK).

Caption: Potential AMPK/PGC-1α/BDNF signaling pathway.

Implications and Future Directions

The alteration of 1,5-AS levels in the CSF of individuals with MCI and AD suggests its potential as a biomarker for early diagnosis, patient stratification, and monitoring of disease progression. Its connection to the polyol pathway and glucose metabolism in the brain opens new avenues for understanding the metabolic dysregulation that accompanies neurodegeneration.

Future research should focus on:

-

Validation in larger cohorts: To establish the diagnostic and prognostic utility of CSF 1,5-AS.

-

Standardization of analytical methods: To ensure reproducibility and comparability of results across different laboratories.

-

Elucidation of transport mechanisms: To understand how 1,5-AS enters and is cleared from the CSF.

-

Investigation of therapeutic potential: To explore whether modulation of the pathways involving 1,5-AS could offer new therapeutic strategies for neurological disorders.

Conclusion

This compound in the cerebrospinal fluid represents a promising area of research with significant potential to advance our understanding and management of neurological diseases. This guide provides a foundational resource for scientists and drug development professionals to engage with and contribute to this evolving field. The detailed protocols and visualized pathways are intended to facilitate the design of new experiments and the interpretation of emerging data, ultimately accelerating the translation of these findings into clinical applications.

References

- 1. Exploring the role of cerebrospinal fluid as analyte in neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cerebrospinal Fluid (CSF) Analysis and Interpretation in Neurocritical Care for Acute Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus [frontiersin.org]

- 4. Metabolomic profiling of CSF and blood serum elucidates general and sex-specific patterns for mild cognitive impairment and Alzheimer’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 1,5-Anhydroglucitol (1,5-AG) in Identifying Glycemic Variability in Diabetic Patients: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycemic variability, characterized by frequent and significant fluctuations in blood glucose levels, is an independent risk factor for the development and progression of diabetic complications. Traditional markers such as glycated hemoglobin (HbA1c) provide an indication of long-term glycemic control but fail to capture short-term glycemic excursions. This technical guide delves into the role of 1,5-anhydroglucitol (1,5-AG) as a sensitive and reliable marker for assessing short-term glycemic variability in diabetic patients. We will explore the biochemical properties of 1,5-AG, the methodologies for its measurement, its correlation with other glycemic markers, and its clinical utility in diabetes management and drug development. This guide provides detailed experimental protocols, presents quantitative data in a comparative format, and utilizes diagrams to illustrate key pathways and workflows.

Introduction: The Significance of Glycemic Variability

While HbA1c remains the gold standard for monitoring long-term glycemic control, it represents an average glucose level over two to three months and does not reflect the intraday and interday glycemic swings that constitute glycemic variability.[1] Emerging evidence suggests that these fluctuations, including postprandial hyperglycemia and hypoglycemic episodes, contribute to oxidative stress and endothelial dysfunction, thereby increasing the risk of microvascular and macrovascular complications in diabetic patients.[2] Continuous glucose monitoring (CGM) systems have enabled the detailed assessment of glycemic variability, but their cost and inconvenience can limit their widespread use in clinical practice and large-scale studies.[1] This necessitates the exploration of reliable and accessible biomarkers that can reflect short-term glycemic excursions. 1,5-anhydroglucitol (1,5-AG) has emerged as a promising candidate for this purpose.[2]

Biochemical Profile and Mechanism of 1,5-Anhydroglucitol

1,5-Anhydroglucitol is a naturally occurring, metabolically inert polyol structurally similar to glucose.[3] It is primarily derived from dietary sources and is maintained at a stable concentration in the blood of individuals with normal glucose metabolism. The homeostasis of 1,5-AG is regulated by a balance between dietary intake and renal excretion.

Under normal physiological conditions, 1,5-AG is freely filtered by the glomerulus and almost completely reabsorbed in the renal proximal tubules. However, during periods of hyperglycemia where blood glucose levels exceed the renal threshold for glucose reabsorption (typically around 180 mg/dL), the excess glucose in the glomerular filtrate competitively inhibits the reabsorption of 1,5-AG. This leads to an increased urinary excretion of 1,5-AG and a subsequent decrease in its serum concentration. Therefore, lower serum 1,5-AG levels are indicative of recent hyperglycemic episodes. Due to its half-life of approximately one to two weeks, 1,5-AG serves as a marker of short-term glycemic control, particularly reflecting postprandial hyperglycemic excursions.

Experimental Protocols

Measurement of 1,5-Anhydroglucitol: The GlycoMark™ Assay

The most widely used method for quantifying serum or plasma 1,5-AG is the enzymatic, colorimetric GlycoMark™ assay.

Principle: The assay involves a two-step enzymatic reaction. First, any glucose present in the sample is phosphorylated by glucokinase to prevent interference. Subsequently, 1,5-AG is oxidized by pyranose oxidase, producing hydrogen peroxide. The hydrogen peroxide then reacts with a chromogen in the presence of peroxidase to produce a colored product, the absorbance of which is proportional to the 1,5-AG concentration.

Specimen Collection and Handling:

-

Specimen type: Serum or plasma (EDTA or heparin).

-

Collection: Standard venipuncture.

-

Processing: Separate serum or plasma from cells within one hour of collection.

-

Storage: Samples are stable for up to 7 days at room temperature, 14 days when refrigerated, and for longer periods when frozen.

Assay Procedure (Illustrative Example):

-

Reagent Preparation: Reconstitute and prepare reagents according to the manufacturer's instructions.

-

Sample Pre-treatment: Incubate the sample with a pre-treatment reagent containing glucokinase and ATP to eliminate glucose.

-

Enzymatic Reaction: Add the coloring reagent containing pyranose oxidase and a chromogenic substrate.

-

Incubation: Incubate the reaction mixture at a specified temperature for a defined period to allow for color development.

-

Measurement: Measure the absorbance of the solution at a specific wavelength using a spectrophotometer.

-

Calculation: Determine the 1,5-AG concentration from a calibration curve generated using standards of known 1,5-AG concentrations.

Quality Control:

-

Run control samples with known 1,5-AG concentrations (low, medium, and high) with each batch of patient samples.

-

Ensure that control values fall within the manufacturer's specified ranges.

Assessment of Glycemic Variability: Continuous Glucose Monitoring (CGM)

CGM systems provide detailed information on glucose fluctuations by measuring interstitial glucose levels at frequent intervals (typically every 1-5 minutes).

Protocol for CGM Data Collection in a Clinical Research Setting:

-

Device Selection: Choose a suitable CGM device based on the study's objectives (e.g., real-time vs. blinded, sensor duration).

-

Participant Training: Provide comprehensive training to participants on sensor insertion, device operation, calibration procedures (if required), and data downloading.

-

Sensor Insertion and Initiation: The participant or a trained professional inserts the sensor into the subcutaneous tissue of the abdomen or arm. A "warm-up" period is typically required before the device starts recording glucose data.

-

Calibration: If required by the device, perform calibrations using fingerstick blood glucose measurements as per the manufacturer's instructions to ensure accuracy.

-

Data Collection Period: Collect CGM data for a predefined period, typically ranging from 7 to 14 days, to capture representative glycemic patterns.

-

Data Download and Analysis: Download the CGM data and use specialized software to calculate various glycemic variability indices.

Calculation of Key Glycemic Variability Indices:

-

Standard Deviation (SD) of Glucose: A measure of the overall dispersion of glucose values around the mean.

-

Mean Amplitude of Glycemic Excursions (MAGE): Calculates the arithmetic mean of the differences between consecutive glycemic peaks and nadirs that are greater than one standard deviation of the mean glucose.

-

Mean of Daily Differences (MODD): The average of the absolute differences between glucose values at the same time of day on consecutive days, reflecting inter-day variability.

-

Continuous Overlapping Net Glycemic Action (CONGA): Calculates the standard deviation of the differences between glucose values over a specified time interval (e.g., n hours), reflecting intra-day variability.

-

Time in Range (TIR): The percentage of time that glucose levels are within a target range (e.g., 70-180 mg/dL).

Data Presentation: 1,5-AG and Its Correlation with Glycemic Variability

Numerous studies have investigated the relationship between serum 1,5-AG levels and various indices of glycemic variability. The following tables summarize the quantitative findings from key clinical trials in patients with type 1 and type 2 diabetes.

Table 1: Correlation of 1,5-AG with Glycemic Variability Indices in Type 1 Diabetes

| Study | N | Glycemic Variability Index | Correlation Coefficient (r) | p-value |

| Kim et al. (2015) | 17 | Change in SD | -0.576 | 0.016 |

| Kim et al. (2015) | 17 | Change in MAGE | -0.613 | 0.009 |

| Kim et al. (2015) | 17 | Change in Lability Index | -0.600 | 0.011 |

| Kim et al. (2015) | 17 | Change in Mean Post-meal Max Glucose | -0.630 | 0.007 |

| Kim et al. (2015) | 17 | Change in AUC >180 mg/dL | -0.500 | <0.05 |

Table 2: Correlation of 1,5-AG with Glycemic Variability Indices in Type 2 Diabetes

| Study | N | Glycemic Variability Index | Correlation Coefficient (r) | p-value |

| Tran et al. (2023) | 38 | Mean Glucose (7 days) | -0.64 | <0.001 |

| Tran et al. (2023) | 38 | Time in Range (TIR) | 0.38 | 0.02 |

| Tran et al. (2023) | 38 | Coefficient of Variation (CoV) | -0.45 | 0.01 |

| Kim et al. (2013) | 60 | CONGA-1 | -0.053 | 0.689 |

| Kim et al. (2013) | 60 | MAGE | -0.148 | 0.259 |

| Kim et al. (2013) | 60 | MODD | -0.123 | 0.350 |

| Anjana et al. (2015) | 100 | Fructosamine | -0.618 | <0.001 |

| Anjana et al. (2015) | 100 | HbA1c | -0.700 | <0.001 |